molecular formula C8H10ClN B1381351 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride CAS No. 1810070-03-1

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride

Cat. No.: B1381351
CAS No.: 1810070-03-1
M. Wt: 155.62 g/mol
InChI Key: LHUAGIGSYLCNAS-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-3-amine hydrochloride is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[420]octa-1,3,5-triene, which is known for its stability and reactivity

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-3-one, while substitution reactions can produce a variety of substituted bicyclo[4.2.0]octa-1,3,5-trien-3-amines .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of advanced materials, such as high-density multilayer interconnect structures in electronics.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A precursor in the synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride.

    Benzocyclobutane: Another related compound with similar structural features.

    1,2-Dihydrobenzocyclobutene: Shares the bicyclic structure but differs in the degree of hydrogenation.

Uniqueness

Bicyclo[420]octa-1,3,5-trien-3-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h3-5H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUAGIGSYLCNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-03-1
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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